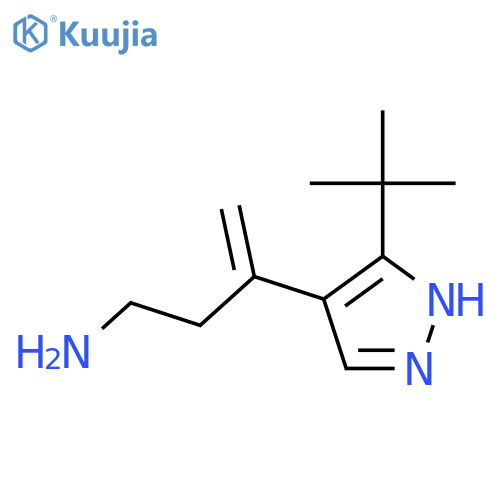Cas no 2228293-05-6 (3-(3-tert-butyl-1H-pyrazol-4-yl)but-3-en-1-amine)

2228293-05-6 structure
商品名:3-(3-tert-butyl-1H-pyrazol-4-yl)but-3-en-1-amine
3-(3-tert-butyl-1H-pyrazol-4-yl)but-3-en-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-(3-tert-butyl-1H-pyrazol-4-yl)but-3-en-1-amine
- EN300-1779433
- 2228293-05-6
-
- インチ: 1S/C11H19N3/c1-8(5-6-12)9-7-13-14-10(9)11(2,3)4/h7H,1,5-6,12H2,2-4H3,(H,13,14)
- InChIKey: CXVTYNVSVPHOQM-UHFFFAOYSA-N
- ほほえんだ: N1C(=C(C=N1)C(=C)CCN)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 193.157897619g/mol
- どういたいしつりょう: 193.157897619g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 54.7Ų
3-(3-tert-butyl-1H-pyrazol-4-yl)but-3-en-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1779433-0.05g |
3-(3-tert-butyl-1H-pyrazol-4-yl)but-3-en-1-amine |
2228293-05-6 | 0.05g |
$1464.0 | 2023-09-20 | ||
| Enamine | EN300-1779433-2.5g |
3-(3-tert-butyl-1H-pyrazol-4-yl)but-3-en-1-amine |
2228293-05-6 | 2.5g |
$3417.0 | 2023-09-20 | ||
| Enamine | EN300-1779433-0.25g |
3-(3-tert-butyl-1H-pyrazol-4-yl)but-3-en-1-amine |
2228293-05-6 | 0.25g |
$1604.0 | 2023-09-20 | ||
| Enamine | EN300-1779433-10g |
3-(3-tert-butyl-1H-pyrazol-4-yl)but-3-en-1-amine |
2228293-05-6 | 10g |
$7497.0 | 2023-09-20 | ||
| Enamine | EN300-1779433-10.0g |
3-(3-tert-butyl-1H-pyrazol-4-yl)but-3-en-1-amine |
2228293-05-6 | 10g |
$7497.0 | 2023-06-02 | ||
| Enamine | EN300-1779433-5g |
3-(3-tert-butyl-1H-pyrazol-4-yl)but-3-en-1-amine |
2228293-05-6 | 5g |
$5056.0 | 2023-09-20 | ||
| Enamine | EN300-1779433-0.1g |
3-(3-tert-butyl-1H-pyrazol-4-yl)but-3-en-1-amine |
2228293-05-6 | 0.1g |
$1533.0 | 2023-09-20 | ||
| Enamine | EN300-1779433-1g |
3-(3-tert-butyl-1H-pyrazol-4-yl)but-3-en-1-amine |
2228293-05-6 | 1g |
$1742.0 | 2023-09-20 | ||
| Enamine | EN300-1779433-0.5g |
3-(3-tert-butyl-1H-pyrazol-4-yl)but-3-en-1-amine |
2228293-05-6 | 0.5g |
$1673.0 | 2023-09-20 | ||
| Enamine | EN300-1779433-1.0g |
3-(3-tert-butyl-1H-pyrazol-4-yl)but-3-en-1-amine |
2228293-05-6 | 1g |
$1742.0 | 2023-06-02 |
3-(3-tert-butyl-1H-pyrazol-4-yl)but-3-en-1-amine 関連文献
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
2228293-05-6 (3-(3-tert-butyl-1H-pyrazol-4-yl)but-3-en-1-amine) 関連製品
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量